molecular formula C11H12F3N3O3 B12334056 ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(5-methyl-1H-pyrazol-3-yl)iminomethyl]but-2-enoate

ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(5-methyl-1H-pyrazol-3-yl)iminomethyl]but-2-enoate

Cat. No.: B12334056
M. Wt: 291.23 g/mol
InChI Key: JPJZJGUMJKXAPC-OXGWMIHXSA-N
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Description

Ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(5-methyl-1H-pyrazol-3-yl)iminomethyl]but-2-enoate is a complex organic compound that features a pyrazole moiety. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(5-methyl-1H-pyrazol-3-yl)iminomethyl]but-2-enoate typically involves the condensation of an aldehyde with a pyrazole derivative under specific conditions. One common method involves the use of ethanol as a solvent and a catalytic amount of acid to facilitate the reaction . The reaction is usually carried out at room temperature and monitored using techniques such as NMR spectroscopy to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product . The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(5-methyl-1H-pyrazol-3-yl)iminomethyl]but-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and monitored using chromatographic techniques.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(5-methyl-1H-pyrazol-3-yl)iminomethyl]but-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Properties

Molecular Formula

C11H12F3N3O3

Molecular Weight

291.23 g/mol

IUPAC Name

ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(5-methyl-1H-pyrazol-3-yl)iminomethyl]but-2-enoate

InChI

InChI=1S/C11H12F3N3O3/c1-3-20-10(19)7(9(18)11(12,13)14)5-15-8-4-6(2)16-17-8/h4-5,18H,3H2,1-2H3,(H,16,17)/b9-7+,15-5?

InChI Key

JPJZJGUMJKXAPC-OXGWMIHXSA-N

Isomeric SMILES

CCOC(=O)/C(=C(\C(F)(F)F)/O)/C=NC1=NNC(=C1)C

Canonical SMILES

CCOC(=O)C(=C(C(F)(F)F)O)C=NC1=NNC(=C1)C

Origin of Product

United States

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